Diguanosine diphosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

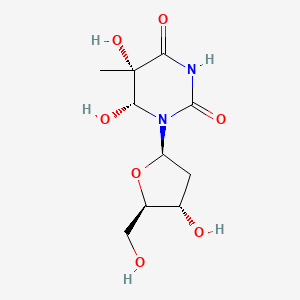

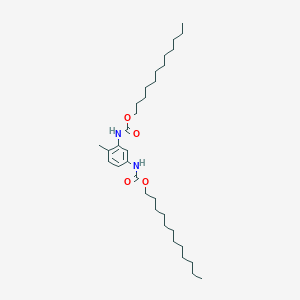

Diguanosine diphosphate is a nucleoside diphosphate composed of two guanosine molecules linked by a diphosphate group. This compound plays a crucial role in various biochemical processes, including signal transduction and cellular metabolism. It is an ester of pyrophosphoric acid with the nucleoside guanosine, consisting of a pyrophosphate group, a pentose sugar ribose, and the nucleobase guanine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diguanosine diphosphate typically involves the use of tris[bis(triphenylphosphoranylidene)ammonium] pyrophosphate (PPN pyrophosphate) in SN2 displacements of the tosylate ion from 5’-tosylnucleosides to afford nucleoside-5’-diphosphates . This method allows for the selective precipitation and direct isolation of nucleoside-5’-diphosphates from crude reaction mixtures.

Industrial Production Methods: Industrial production of this compound often employs high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for the identification and quantification of the compound and its metabolites . This method ensures high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Diguanosine diphosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and polymerization. It can be hydrolyzed to guanosine monophosphate and further phosphorylated to guanosine triphosphate .

Common Reagents and Conditions: Common reagents used in these reactions include pyrophosphate, phosphoenolpyruvate, and pyruvate kinase. The reactions typically occur under physiological conditions, with enzymes such as GTPases facilitating the hydrolysis and phosphorylation processes .

Major Products: The major products formed from these reactions include guanosine monophosphate, guanosine triphosphate, and various cyclic dinucleotides .

Scientific Research Applications

Diguanosine diphosphate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a substrate for the synthesis of other nucleotides and nucleoside analogs. It is also employed in studies of nucleotide metabolism and enzyme kinetics .

Biology: In biological research, this compound plays a critical role in signal transduction pathways, particularly those involving GTPases. It is also involved in the regulation of cellular processes such as gene expression, cytoskeletal rearrangements, and intracellular signaling .

Medicine: In medicine, this compound is studied for its potential therapeutic applications, including its role in antiviral and anticancer therapies. It is also used in the development of diagnostic assays for various diseases .

Industry: In the industrial sector, this compound is used in the production of bioactive compounds and as a key component in biotechnological processes. It is also employed in the synthesis of fucosyloligosaccharides, which have applications in the food and pharmaceutical industries .

Mechanism of Action

The mechanism of action of diguanosine diphosphate involves its role as a molecular switch in signal transduction pathways. It acts by binding to GTPases, which cycle between an active GTP-bound state and an inactive GDP-bound state. This interconversion is tightly regulated and serves as a molecular timer for various cellular processes .

Molecular Targets and Pathways: this compound targets GTPase enzymes, which are involved in pathways such as gene expression regulation, cytoskeletal rearrangements, and intracellular signaling. The hydrolysis of GTP to GDP by GTPase enzymes terminates the signaling event, restoring the inactive state .

Comparison with Similar Compounds

- Guanosine diphosphate

- Guanosine triphosphate

- Cyclic diguanosine monophosphate

- Guanosine monophosphate

Comparison: Diguanosine diphosphate is unique in its ability to act as a molecular switch in signal transduction pathways, a feature it shares with guanosine diphosphate and guanosine triphosphate. its role in the synthesis of cyclic dinucleotides and its involvement in the regulation of bacterial surface components set it apart from other similar compounds .

Properties

CAS No. |

34692-44-9 |

|---|---|

Molecular Formula |

C20H26N10O15P2 |

Molecular Weight |

708.4 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C20H26N10O15P2/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-11(33)9(31)5(43-17)1-41-46(37,38)45-47(39,40)42-2-6-10(32)12(34)18(44-6)30-4-24-8-14(30)26-20(22)28-16(8)36/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H,39,40)(H3,21,25,27,35)(H3,22,26,28,36)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1 |

InChI Key |

LFEYGVXBDRXHGF-MHARETSRSA-N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N |

physical_description |

Solid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-[(phenylsulfanyl)methanesulfonyl]benzene](/img/structure/B14677852.png)

![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)